molecular formula C25H26N4O B4730732 3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone

3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone

Cat. No.: B4730732
M. Wt: 398.5 g/mol
InChI Key: UURSQNARLGVIML-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone is a complex organic compound that features an indole moiety, a quinoline derivative, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The quinoline derivative can be introduced through a nucleophilic substitution reaction, where the piperazine ring is alkylated with 4-methyl-2-quinoline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions The use of catalysts and optimized reaction pathways can enhance yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone involves interactions with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The quinoline derivative may inhibit certain enzymes involved in cellular signaling pathways, while the piperazine ring can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone is unique due to its combination of an indole moiety, a quinoline derivative, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-18-16-24(27-23-9-5-2-6-20(18)23)28-12-14-29(15-13-28)25(30)11-10-19-17-26-22-8-4-3-7-21(19)22/h2-9,16-17,26H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSQNARLGVIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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